N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a methanimine group linked to a dimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Formation of the Methanimine Group: The next step involves the condensation of N-benzylpiperazine with 3,4-dimethoxybenzaldehyde to form the desired methanimine derivative. This reaction is typically performed under reflux conditions in the presence of an acid catalyst such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine: is similar to other piperazine derivatives such as:
Uniqueness
- The presence of both the benzyl and dimethoxyphenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. Its specific structure allows for unique interactions with molecular targets, leading to potentially different biological activities and applications.
Properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-24-19-9-8-18(14-20(19)25-2)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOSESNGQIQTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.